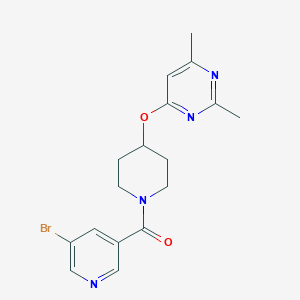

(5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Description

(5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a heterocyclic compound featuring a bromopyridine core linked via a methanone group to a piperidine ring substituted with a dimethylpyrimidinyloxy moiety. Such hybrid structures are often explored in medicinal chemistry for kinase inhibition or agrochemical applications due to their ability to interact with biological targets .

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN4O2/c1-11-7-16(21-12(2)20-11)24-15-3-5-22(6-4-15)17(23)13-8-14(18)10-19-9-13/h7-10,15H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNFNWNIXZXASU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:

Bromination: Introduction of the bromine atom into the pyridine ring.

Coupling Reaction: Formation of the piperidine ring and its attachment to the pyrimidine moiety.

Methanone Formation: Linking the bromopyridine and piperidine rings through a methanone group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methanone group.

Reduction: Reduction reactions could target the bromopyridine moiety or the methanone group.

Substitution: The bromine atom in the pyridine ring is a likely site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly against diseases such as type II diabetes mellitus. Studies have shown that it exhibits inhibitory activity against α-glucosidase, an enzyme crucial for glucose metabolism. In comparative studies, this compound demonstrated better inhibition than the standard drug acarbose, indicating its potential as a therapeutic agent in managing blood sugar levels.

Drug Discovery

Compounds similar to (5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone serve as important building blocks in pharmaceutical synthesis. They are often utilized to develop new drugs with various biological activities, including:

- Antibacterial

- Antitumor

- Antifungal

- Antidepressant

These activities stem from the structural diversity provided by the bromopyridine and pyrimidine components.

Coordination Chemistry

In synthetic chemistry, this compound can act as a ligand in coordination complexes. Its ability to coordinate with metal ions could lead to the development of new materials with unique properties or catalytic activities.

Case Study 1: Inhibition of α-glucosidase

Research has demonstrated that this compound effectively inhibits α-glucosidase activity, making it a candidate for further development as an anti-diabetic agent. The study highlighted its superior performance compared to existing treatments.

A comprehensive profiling of structurally similar compounds revealed that variations in substituents on the pyridine and piperidine rings significantly affect biological activity. Quantitative structure–activity relationship models have been proposed to predict the efficacy of new derivatives based on their chemical structure.

Comparative Analysis Table

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 2-Methylpyridine | Methyl group on pyridine | Antimicrobial |

| 4-Piperidone | Piperidine ring | CNS activity |

| 6-Bromoquinoline | Brominated quinoline | Anticancer |

Mechanism of Action

The mechanism of action of “(5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone” would depend on its specific biological target. It could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues with Bromopyridine Moieties

Bromopyridine derivatives are widely studied for their electronic and steric properties. For example:

- 1-(5-Bromopyridin-3-yl)ethanone (): This compound shares the 5-bromopyridin-3-yl group but replaces the piperidinyl-methanone with an acetyl group. The absence of the piperidine-pyrimidine chain likely reduces its molecular complexity and target selectivity compared to the target compound.

- The presence of multiple carbonyl groups and methoxy substituents may enhance solubility but reduce metabolic stability relative to the target compound’s dimethylpyrimidinyl ether.

Table 1: Structural Comparison of Bromopyridine Derivatives

Pyrimidine-Containing Derivatives

Pyrimidine derivatives exhibit diverse bioactivities influenced by substituents:

- Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) (): A herbicide with a uracil-like pyrimidine structure. The bromine atom and alkyl groups confer soil persistence, whereas the target compound’s ether-linked piperidine may enhance biodegradability.

- Ethirimol (5-butyl-2-(ethylamino)-6-methyl-4(1H)-pyrimidinone) (): A fungicide with an ethylamino group. The target compound’s dimethylpyrimidinyloxy group could offer improved steric hindrance against enzymatic degradation.

Table 2: Functional Group Impact on Pyrimidine Derivatives

Methodological Approaches to Similarity Assessment

Compound similarity is evaluated using computational and experimental tools:

- Structural Fingerprints (): Algorithms like Tanimoto coefficients assess shared substructures. The target compound’s bromopyridine and pyrimidine motifs would yield high similarity to pesticides () but lower overlap with acetylated derivatives ().

- Virtual Screening (): Dissimilarity-based methods might prioritize the target compound’s unique piperidine-pyrimidine linkage for novel bioactivity exploration.

Analytical Techniques in Comparative Studies

- Spectrofluorometry and Tensiometry (): Used to determine critical micelle concentrations (CMC) for surfactants.

Table 3: Comparison of Methodologies

Biological Activity

The compound (5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule characterized by its unique structural features, including a brominated pyridine ring and a piperidine moiety linked to a pyrimidine derivative. This structure suggests potential interactions with various biological targets due to the presence of diverse functional groups. Understanding the biological activity of this compound is essential for exploring its therapeutic potential.

Structural Characteristics

The molecular structure of the compound can be represented as follows:

Key Structural Features:

- Brominated Pyridine Ring: The bromine atom enhances lipophilicity and may influence the compound's reactivity.

- Piperidine Linker: Facilitates binding to specific receptors or enzymes.

- Pyrimidine Derivative: Potentially involved in various biological interactions.

Biological Activity Overview

Research into compounds with similar structural characteristics has revealed a range of pharmacological effects. The biological activity of This compound is likely influenced by its structural components, which may include:

- Antimicrobial Activity: Compounds with similar structures have demonstrated antimicrobial properties against various pathogens.

- CNS Activity: The piperidine moiety is often associated with central nervous system effects.

- Anticancer Potential: Brominated derivatives have been studied for their anticancer activities.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the potential biological activity of This compound :

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 2-Methylpyridine | Methyl group on pyridine | Antimicrobial |

| 4-Piperidone | Piperidine ring | CNS activity |

| 6-Bromoquinoline | Brominated quinoline | Anticancer |

Understanding the mechanisms through which this compound exerts its biological effects is crucial. Potential mechanisms include:

- Receptor Binding: The compound may interact with specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition: It could act as an inhibitor for certain enzymes, thus modulating biochemical pathways.

- Biofilm Disruption: Similar compounds have shown efficacy in inhibiting biofilm formation, which is critical in treating bacterial infections.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds, providing insights into their biological activities:

- A study on pyrimidine derivatives revealed significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against various Gram-positive and Gram-negative bacteria .

- Research on piperidine derivatives indicated potential CNS effects, highlighting their role in neuropharmacology .

- A recent publication discussed the synthesis of novel oxazolidinone derivatives containing pyrimidine structures that exhibited enhanced antibacterial properties compared to existing antibiotics .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or microwave-assisted protocols. For example, microwave heating at 140°C under argon with bis(triphenylphosphine)palladium(II) dichloride as a catalyst improves reaction efficiency, as demonstrated in analogous pyridine and pyrimidine derivatives . Purification typically involves silica gel chromatography with gradient elution (e.g., 5:95 to 50:50 ethyl acetate/hexane) .

Q. Which analytical techniques are essential for structural confirmation?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are critical. For example, HRMS with <2 ppm mass accuracy confirms molecular formula, while ¹H NMR reveals substitution patterns (e.g., pyridine proton splitting and piperidinyloxy integration). ¹³C NMR helps identify carbonyl and aromatic carbons .

Q. What safety precautions are necessary during synthesis?

- Methodological Answer : Use inert atmosphere (argon/nitrogen) for air-sensitive steps, handle halogenated intermediates in fume hoods, and avoid skin contact with piperidine derivatives (potential irritants). Post-reaction quenching with aqueous HCl and solvent removal under reduced pressure minimizes exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in cross-coupling steps?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables like catalyst loading (0.5–5 mol%), temperature (80–160°C), and solvent polarity (DMF vs. THF). Statistical tools like ANOVA (as in ) identify significant factors. Microwave-assisted synthesis reduces reaction time and improves reproducibility .

Q. How can contradictions in NMR data for byproducts be resolved?

- Methodological Answer : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, overlapping piperidinyl protons can be resolved via NOESY to confirm spatial proximity. HRMS and retention index comparisons (e.g., Kovacs indices from ) differentiate isomers .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

- Methodological Answer : Synthesize analogs with variations at the bromopyridinyl or dimethylpyrimidinyl groups (e.g., replacing Br with Cl or modifying methyl groups). Test bioactivity in vitro (e.g., kinase inhibition assays) and correlate substituent effects using regression models. Combinatorial libraries, as in , streamline SAR exploration .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using X-ray crystallographic data of target proteins (e.g., kinases). QSAR models incorporating electronic (Hammett σ) and steric (Taft Es) parameters predict binding affinity. Validate with molecular dynamics simulations (NAMD/GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.